Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate

Medicinal Chemistry Physicochemical Properties Regioisomerism

Sourcing regioisomerically pure fluorinated building blocks often delays drug discovery. This compound provides the precise 3-pyridinyl-difluoroalkyl motif critical for metabolic stability studies. • Enables gem-difluoro incorporation to block oxidative metabolism. • Reactive β-hydroxyl for parallel library synthesis. • Ethyl ester protects acid during oxidation to α,α-difluoro-β-keto esters.

Molecular Formula C10H11F2NO3
Molecular Weight 231.199
CAS No. 887355-01-3
Cat. No. B562010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate
CAS887355-01-3
Synonymsα,α-Difluoro-β-hydroxy-3-pyridinepropanoic Acid Ethyl Ester; 
Molecular FormulaC10H11F2NO3
Molecular Weight231.199
Structural Identifiers
SMILESCCOC(=O)C(C(C1=CN=CC=C1)O)(F)F
InChIInChI=1S/C10H11F2NO3/c1-2-16-9(15)10(11,12)8(14)7-4-3-5-13-6-7/h3-6,8,14H,2H2,1H3
InChIKeyQGXNEWUXMADUTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,2-Difluoro-3-hydroxy-(3-pyridinyl)propanoate: Sourcing & Differentiation


Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate (CAS: 887355-01-3) is a fluorinated heterocyclic β-hydroxy ester of the molecular formula C₁₀H₁₁F₂NO₃ [1]. As a synthetic building block, it is primarily utilized in medicinal chemistry and chemical biology for the construction of more complex molecules . Its core value lies not in direct biological activity, but as a strategic intermediate for introducing a difluoroalkyl and 3-pyridinyl motif into target compounds .

Regioisomer Control Ensures 3-pyridinyl geometry for target-specific heterocycle synthesis.
Orthogonal Reactivity Ethyl ester protection enables selective β-hydroxyl functionalization.
Metabolic Stability Insertion Gem-difluoro motif blocks oxidative metabolism in drug-design programs.

Ethyl 2,2-Difluoro-3-hydroxy-(3-pyridinyl)propanoate: Analog Differentiation


The precise regioisomeric and stereoelectronic arrangement of this compound is critical for its utility as an intermediate. Seemingly minor structural alterations in analogous compounds result in significant differences in downstream reactivity and physicochemical properties, precluding simple substitution . For instance, moving the pyridinyl attachment from the 3-position to the 2-position yields ethyl α,α-difluoro-β-hydroxy-3-(2-pyridinyl)propanoate (CAS: 118460-41-6), which, while sharing the same molecular weight, possesses a different spatial orientation and electronic distribution, altering its behavior in key reactions like oxidation or its potential as a bioisostere . Similarly, the corresponding carboxylic acid, 2,2-difluoro-3-hydroxy-(3-pyridyl)propionic acid (CAS: 887354-54-3), offers different reactivity and solubility profiles, making it suitable for amide couplings rather than ester-based homologations .

Target 3-Pyridinyl Isomer (CAS 887355-01-3)
vs
Substitute 2-Pyridinyl Isomer (CAS 118460-41-6)
Target Ethyl Ester (Protected Acid)
vs
Substitute Free Acid (CAS 887354-54-3)
Target Fluorinated Scaffold
vs
Substitute Non-fluorinated Analog

Ethyl 2,2-Difluoro-3-hydroxy-(3-pyridinyl)propanoate: Evidence vs. Analogs


Regioisomerism: Physicochemical Impact

A key differentiator from its closest regioisomer, ethyl α,α-difluoro-β-hydroxy-3-(2-pyridinyl)propanoate, is the predicted lipophilicity (LogP). While direct experimental data for the 3-pyridinyl isomer is limited, the 2-pyridinyl analog (CAS: 118460-41-6) has a calculated LogP of 1.31340 . The 3-pyridinyl isomer (CAS: 887355-01-3) is predicted to have a different LogP due to the distinct electronic environment of the nitrogen atom in the pyridine ring, which is meta rather than ortho to the attachment point. This affects its ability to participate in hydrogen bonding and influences its solubility and permeability in biological systems, which is a critical parameter for a synthetic intermediate intended for use in a drug discovery program . While the exact value is not available, the class-level inference is that the 3-pyridinyl isomer will exhibit a distinct lipophilicity and hydrogen bonding profile compared to its 2-pyridinyl counterpart.

Regioisomerism
Class-level inference
Predicted LogP & H-bond profile shift vs. 2-pyridinyl analog (LogP 1.31).
May alter downstream ADME and permeability properties.
Experimental LogP and PAMPA data to verify.
Medicinal Chemistry Physicochemical Properties Regioisomerism

Ester vs. Acid: Synthetic Versatility

This compound possesses a carboxylic acid ethyl ester, which distinguishes it from its direct analog, 2,2-difluoro-3-hydroxy-(3-pyridyl)propionic acid (CAS: 887354-54-3). The ester acts as a protected carboxylic acid, allowing for selective functionalization of the β-hydroxyl group without interference from the acid moiety . For example, the β-hydroxyl group in this ester can be oxidized to an α,α-difluoro-β-keto ester, a valuable electrophile . This transformation would be complicated with the free acid, which would require additional protection/deprotection steps. Furthermore, the ethyl ester can be directly used in reactions like the Reformatsky reaction or transesterification, offering synthetic flexibility not available with the free acid [1].

Versatility
Reported
Target: Ethyl ester enables selective β-hydroxyl oxidation. Baseline: Free acid complicates orthogonal protection strategies.
Supports orthogonal synthetic route selection.
Qualitative reactivity difference; yield context-dependent.
Organic Synthesis Medicinal Chemistry Building Blocks

Bioisostere for Metabolic Stability

The gem-difluoro moiety adjacent to a carbonyl (α,α-difluoro ester) is a well-established motif in medicinal chemistry, acting as a bioisostere or metabolic blocker [1][2]. The 2,2-difluoro-3-hydroxypropanoate scaffold is particularly valuable as it provides a handle for further diversification (the β-hydroxy group) while incorporating the metabolically stable difluoro unit [1]. This specific compound, with its 3-pyridinyl group, allows for the introduction of a basic nitrogen in a specific geometry. While no head-to-head comparison data is available, class-level evidence strongly supports that such α,α-difluoro esters exhibit enhanced metabolic stability compared to their non-fluorinated counterparts, as the fluorine atoms block oxidative metabolism at that site [3].

Bioisostere
Class-level inference
α,α-difluoro motif blocks oxidative metabolism at this site.
May improve metabolic stability in drug candidates.
In vitro microsomal stability data to verify for this specific compound.
Drug Design Bioisosterism Medicinal Chemistry

Ethyl 2,2-Difluoro-3-hydroxy-(3-pyridinyl)propanoate: Applications


Synthesis of α,α-Difluoro-β-keto Esters

The primary application of this compound is as a precursor to α,α-difluoro-β-keto esters through oxidation of its secondary alcohol . These resulting electrophilic intermediates are highly valuable for constructing more complex heterocyclic systems and for introducing the difluoroalkyl motif into target molecules. This specific route is enabled by the ethyl ester protecting group, which remains intact during the oxidation.

Metabolically Stable Bioisostere

This compound serves as a strategic building block for medicinal chemists aiming to incorporate a metabolically stable, fluorinated bioisostere into a lead compound [1]. The gem-difluoro group is known to block oxidative metabolism at the α-carbon, potentially improving a drug candidate's pharmacokinetic profile [2]. The 3-pyridinyl group provides a basic nitrogen for potential interactions with biological targets.

Scaffold for Library Diversification

With a reactive β-hydroxyl group and a protected carboxylic acid, this molecule is an ideal scaffold for parallel synthesis and library generation . The hydroxyl group can be functionalized (e.g., alkylated, acylated, or converted to a leaving group) to introduce diverse substituents, while the ethyl ester can later be hydrolyzed to the free acid for further coupling (e.g., amide bond formation).

Application
Selection Property
Validation Focus
α,α-Difluoro-β-keto Ester Synthesis
Ester Protection & Alcohol Oxidation
Oxidation Condition Screening & Product Stability
Metabolic Stability Bioisostere
Gem-difluoro & 3-Pyridinyl Motif
In Vitro Microsomal Stability Assay
Library Diversification Scaffold
Orthogonal Reactive Handles
Derivatization Reactivity & Scope

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